molecular formula C13H19N B13570085 2-(2,4,6-Trimethylphenyl)pyrrolidine CAS No. 367280-99-7

2-(2,4,6-Trimethylphenyl)pyrrolidine

Cat. No.: B13570085
CAS No.: 367280-99-7
M. Wt: 189.30 g/mol
InChI Key: HSOKRIPAFJFIRN-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethylphenyl)pyrrolidine is a chemical compound with the molecular formula C13H19N. It consists of a pyrrolidine ring substituted with a 2,4,6-trimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trimethylphenyl)pyrrolidine typically involves the reaction of 2,4,6-trimethylbenzyl chloride with pyrrolidine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trimethylphenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .

Scientific Research Applications

2-(2,4,6-Trimethylphenyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trimethylphenyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4,6-Trimethylphenyl)pyrrolidine is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

367280-99-7

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)pyrrolidine

InChI

InChI=1S/C13H19N/c1-9-7-10(2)13(11(3)8-9)12-5-4-6-14-12/h7-8,12,14H,4-6H2,1-3H3

InChI Key

HSOKRIPAFJFIRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2CCCN2)C

Origin of Product

United States

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